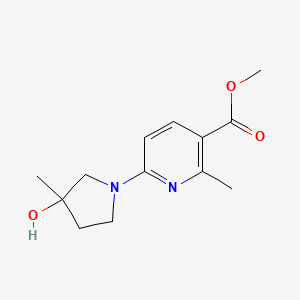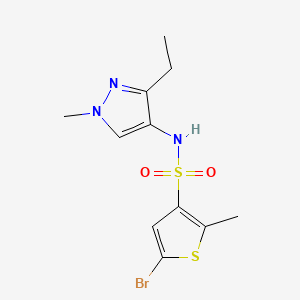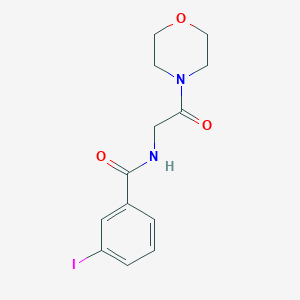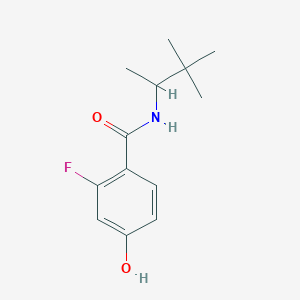![molecular formula C12H17NO5 B6644034 5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6644034.png)
5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid, also known as MMF, is a synthetic compound that has been widely used in scientific research. MMF is a derivative of mycophenolic acid, a natural product found in Penicillium species. MMF has been shown to have immunosuppressive and antiviral properties, making it a valuable tool in the study of immune system function and viral infections.
Mécanisme D'action
The mechanism of action of 5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid is not fully understood, but it is thought to involve inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in the de novo synthesis of guanosine nucleotides. This leads to a reduction in the production of guanosine nucleotides, which are essential for the proliferation of T and B lymphocytes. 5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid has also been shown to have direct antiviral activity against certain viruses, although the mechanism of this activity is also not fully understood.
Biochemical and Physiological Effects:
5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid has a number of biochemical and physiological effects, including inhibition of lymphocyte proliferation, reduction in cytokine and chemokine production, and antiviral activity. 5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid has also been shown to have anti-inflammatory effects, which may contribute to its immunosuppressive properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid in lab experiments is its specificity for lymphocytes, which allows for selective inhibition of immune system function. 5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid is also relatively stable and easy to handle, making it a convenient tool for research. However, there are some limitations to the use of 5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid in lab experiments. For example, its immunosuppressive properties may interfere with the interpretation of some experimental results, and its antiviral activity may not be relevant to all research areas.
Orientations Futures
There are a number of potential future directions for research involving 5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid. One area of interest is the development of new antiviral therapies based on 5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid or related compounds. Another area of interest is the use of 5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, there is potential for the use of 5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid in the treatment of certain types of cancer, where its immunosuppressive properties may be beneficial.
Méthodes De Synthèse
5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid is synthesized from mycophenolic acid through a series of chemical reactions. The first step involves the conversion of mycophenolic acid to its methyl ester derivative. This is followed by a reaction with 2-methoxy-2-methylpropanoyl chloride to form the corresponding acyl chloride. The acyl chloride is then reacted with ammonia to form the amide derivative. Finally, the amide derivative is cyclized to form the furan ring, resulting in the formation of 5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid.
Applications De Recherche Scientifique
5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid has been used extensively in scientific research due to its immunosuppressive and antiviral properties. It has been shown to inhibit the proliferation of T and B lymphocytes, as well as the production of cytokines and chemokines. 5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid has also been shown to have antiviral activity against a number of viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV).
Propriétés
IUPAC Name |
5-[[(2-methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-7-9(10(14)15)5-8(18-7)6-13-11(16)12(2,3)17-4/h5H,6H2,1-4H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJILFGCHSAMQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CNC(=O)C(C)(C)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-pyridin-2-ylethanamine](/img/structure/B6643961.png)

![2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide](/img/structure/B6643977.png)
![N-[1-[(3-hydroxyphenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B6643991.png)
![2-[4-[(4-Fluoro-2-methylphenyl)methyl]piperazin-1-yl]acetonitrile](/img/structure/B6643995.png)

![2-Fluoro-3-[(6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B6644010.png)
![2,6-difluoro-N-[1-(hydroxymethyl)cyclopropyl]benzenesulfonamide](/img/structure/B6644016.png)
![4-chloro-N-[1-(hydroxymethyl)cyclopropyl]-2-methylbenzenesulfonamide](/img/structure/B6644018.png)

![5-[(Pyridazine-4-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B6644037.png)
![2-Fluoro-4-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B6644038.png)
![2-[(5-Bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid](/img/structure/B6644051.png)
